molecular formula C49H42O14 B6318946 Calix[7]hydroquinone CAS No. 182810-00-0

Calix[7]hydroquinone

Cat. No.: B6318946
CAS No.: 182810-00-0
M. Wt: 854.8 g/mol
InChI Key: PKNZJLSVDDMHTN-UHFFFAOYSA-N
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Description

Calix7hydroquinone is a macrocyclic compound consisting of seven hydroquinone units connected by methylene bridges. This compound belongs to the family of calixarenes, which are known for their unique structural properties and ability to form host-guest complexes. Calix7

Scientific Research Applications

Calix7hydroquinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecular architectures and as a host molecule in supramolecular chemistry.

    Biology: Investigated for its potential as a drug delivery system and as a molecular sensor for detecting biological molecules.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic cathodes for lithium-ion batteries and as a stabilizer for metal nanoparticles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calix7hydroquinone typically involves the condensation of hydroquinone with formaldehyde under acidic conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, leading to the formation of the macrocyclic structure. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of calix7hydroquinone may involve optimizing the reaction conditions to achieve higher yields and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Calix7hydroquinone undergoes various chemical reactions, including:

    Oxidation: The hydroquinone units can be oxidized to quinone, leading to the formation of calixquinone.

    Reduction: The quinone units can be reduced back to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Calixquinone

    Reduction: Calixhydroquinone

    Substitution: Various functionalized derivatives of calixhydroquinone

Mechanism of Action

The mechanism of action of calix7hydroquinone involves its ability to form host-guest complexes with various molecules. The hydroquinone units can undergo redox reactions, allowing the compound to act as an electron donor or acceptor. This redox activity is crucial for its applications in catalysis, sensing, and energy storage. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules.

Comparison with Similar Compounds

Similar Compounds

  • Calix4hydroquinone : Consists of four hydroquinone units and has similar redox properties but a smaller cavity size.
  • Calix6hydroquinone : Consists of six hydroquinone units and has intermediate properties between calix4hydroquinone and calix7hydroquinone.
  • Calix8hydroquinone : Consists of eight hydroquinone units and has a larger cavity size and higher molecular weight.

Uniqueness

Calix7hydroquinone is unique due to its specific cavity size, which allows it to form stable complexes with a wide range of guest molecules. Its redox properties and ability to undergo various chemical reactions make it a versatile compound for numerous applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-5,11,17,23,29,35,41,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H42O14/c50-36-8-22-1-23-9-37(51)11-25(44(23)58)3-27-13-39(53)15-29(46(27)60)5-31-17-41(55)19-33(48(31)62)7-35-21-42(56)20-34(49(35)63)6-32-18-40(54)16-30(47(32)61)4-28-14-38(52)12-26(45(28)59)2-24(10-36)43(22)57/h8-21,50-63H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZJLSVDDMHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C1=CC(=C8)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H42O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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